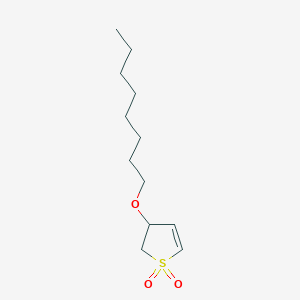
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the thiophene sulfur to a 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiophene or partially reduced forms.
Substitution: The octyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene or partially reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide: Similar structure with a decyloxy group instead of an octyloxy group.
1,2,4-Benzothiadiazine 1,1-dioxide: A different heterocyclic system with similar sulfur dioxide functionality.
Uniqueness
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific combination of the octyloxy group and the thiophene 1,1-dioxide structure.
Propiedades
Fórmula molecular |
C12H22O3S |
|---|---|
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
3-octoxy-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h8,10,12H,2-7,9,11H2,1H3 |
Clave InChI |
BWHTUHWTDRPLAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1CS(=O)(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


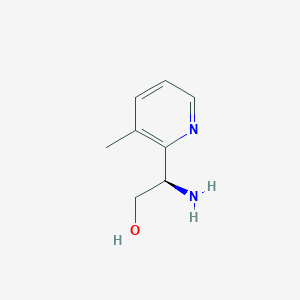
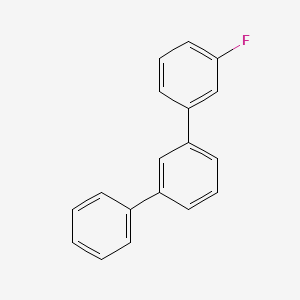
![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)

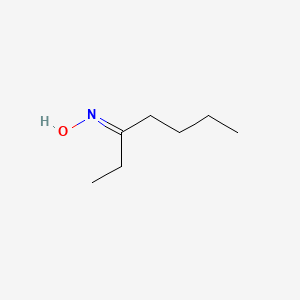
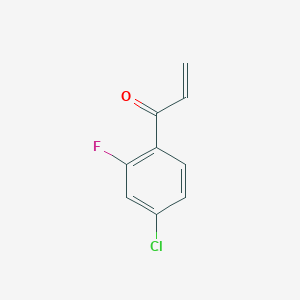
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)

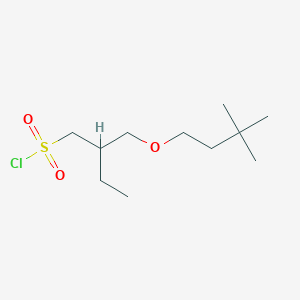
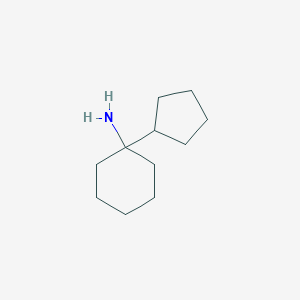
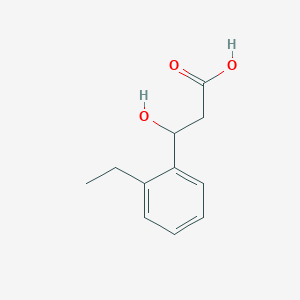
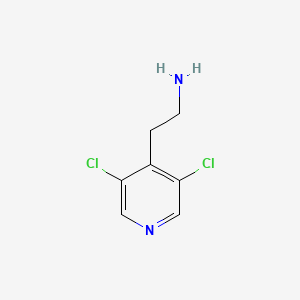
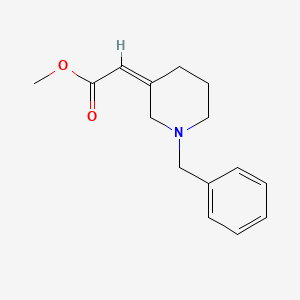
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
